An In-Depth Technical Guide to the Molecular Structure and Bonding of Phosphorus(V) Sulfide
An In-Depth Technical Guide to the Molecular Structure and Bonding of Phosphorus(V) Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and bonding of phosphorus(V) sulfide (B99878), with a primary focus on its most stable and common form, tetraphosphorus (B14172348) decasulfide (P₄S₁₀).
Molecular Structure
The molecular structure of phosphorus(V) sulfide is a rigid, adamantane-like cage structure with the molecular formula P₄S₁₀.[1][2][3] This structure possesses a high degree of symmetry, belonging to the Td point group.[1] The cage is composed of four phosphorus atoms and ten sulfur atoms. Six of the sulfur atoms act as bridging atoms, each connecting two phosphorus atoms, while the remaining four sulfur atoms are terminal, each bonded to a single phosphorus atom.[1] The phosphorus atoms occupy the vertices of a tetrahedron, and the bridging sulfur atoms are positioned along the edges of this tetrahedron.[1]
Stereochemistry
The adamantane-like cage structure of P₄S₁₀ is conformationally locked, with well-defined bond lengths and angles. The high symmetry of the molecule dictates that all phosphorus atoms are chemically equivalent, as are all the bridging sulfur atoms and all the terminal sulfur atoms.
Conformation and Stability
The cage structure of P₄S₁₀ is thermodynamically stable. The molecule does not exhibit conformational isomerism due to the rigidity of the P-S framework. This stability is a key factor in its utility as a reagent in organic synthesis.
Chemical Bonding
The bonding in phosphorus(V) sulfide is predominantly covalent with a significant degree of polar character due to the difference in electronegativity between phosphorus and sulfur.
Covalent Bonding
Each phosphorus atom in the P₄S₁₀ cage is in a formal oxidation state of +5 and is sp³ hybridized.[1] It forms four single covalent bonds: three to bridging sulfur atoms and one to a terminal sulfur atom. The terminal P-S bond is best described as a double bond (P=S), which is shorter and stronger than the bridging P-S bonds.[4][5] The bridging sulfur atoms are sp³ hybridized and form single bonds to two phosphorus atoms, while the terminal sulfur atoms are considered to be sp² hybridized.
Bond Characteristics
The key quantitative data regarding the bonding in P₄S₁₀ are summarized in the table below.
| Parameter | Value | Experimental Method |
| Bond Lengths | ||
| P-S (bridging) | ~2.10 Å | X-ray Crystallography |
| P=S (terminal) | ~1.95 Å | X-ray Crystallography |
| Bond Angles | ||
| S(bridging)-P-S(bridging) | ~109.5° | X-ray Crystallography |
| S(bridging)-P-S(terminal) | ~109.5° | X-ray Crystallography |
| P-S(bridging)-P | ~109.5° | X-ray Crystallography |
| Crystal Structure | ||
| Crystal System | Triclinic | X-ray Crystallography |
| Space Group | P1 | X-ray Crystallography |
| Unit Cell Parameters | a = 9.210 Å, b = 9.218 Å, c = 9.236 Å | X-ray Crystallography |
| α = 106.67°, β = 110.60°, γ = 109.33° |
Experimental Protocols
The determination of the molecular structure of P₄S₁₀ relies on several key experimental techniques.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of P₄S₁₀.
Methodology:
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Crystal Growth: Single crystals of P₄S₁₀ are grown by slow, continuous extraction of a saturated solution of P₄S₁₀ in carbon disulfide (CS₂).[1] The resulting crystals are then isolated and sealed in a boron silicate (B1173343) glass capillary to prevent atmospheric moisture-induced hydrolysis.[1]
-
Data Collection: A suitable single crystal is mounted on a goniometer of a diffractometer, such as an Oxford Diffraction Gemini R Ultra equipped with a Ruby CCD detector and Mo-Kα radiation (λ = 0.71073 Å).[1] The crystal is typically cooled to a low temperature (e.g., 173 K) using a cryostream to minimize thermal vibrations and improve diffraction quality.[1] A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods.[1] This initial model is then refined using full-matrix least-squares techniques with software such as SHELXL.[1] The refinement process optimizes the atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data.
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction provides information about the molecular structure in the absence of intermolecular forces present in the crystalline state.
Methodology:
-
Sample Introduction: A gaseous beam of P₄S₁₀ molecules is introduced into a high-vacuum chamber through a heated nozzle. The temperature of the nozzle must be sufficient to vaporize the sample without causing decomposition.
-
Electron Bombardment and Diffraction: A high-energy beam of electrons is directed at the gaseous sample. The electrons are diffracted by the atoms in the P₄S₁₀ molecules, producing a diffraction pattern of concentric rings.
-
Data Analysis: The diffraction pattern is recorded on a detector. The analysis of the scattering intensities as a function of the scattering angle allows for the determination of the internuclear distances and bond angles in the molecule.
Vibrational Spectroscopy (FT-IR and Raman)
Vibrational spectroscopy probes the vibrational modes of the P₄S₁₀ molecule, providing information about the types of bonds present and the overall molecular symmetry.
FT-IR Spectroscopy Methodology:
-
Sample Preparation: A small amount of finely ground P₄S₁₀ is intimately mixed with dry potassium bromide (KBr) powder (typically in a 1:100 ratio of sample to KBr).[5][6] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[7]
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. An infrared spectrum is recorded by passing a beam of infrared radiation through the pellet and measuring the absorption as a function of wavenumber.
Raman Spectroscopy Methodology:
-
Sample Preparation: A crystalline powder sample of P₄S₁₀ is placed in a sample holder.
-
Data Acquisition: The sample is illuminated with a monochromatic laser beam (e.g., 532 nm or 785 nm).[8] The scattered light is collected and passed through a spectrometer to separate the Raman scattered light from the intense Rayleigh scattered light. The resulting Raman spectrum shows vibrational modes that are Raman-active.
Visualizations
Molecular Structure of P₄S₁₀
Caption: Ball-and-stick model of the P₄S₁₀ molecule.
Experimental Workflow for Structure Determination
Caption: Workflow for P₄S₁₀ structure determination.
References
- 1. rsc.org [rsc.org]
- 2. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 6. shimadzu.com [shimadzu.com]
- 7. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 8. youtube.com [youtube.com]
